molecular formula C30H24N4S B391528 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B391528
M. Wt: 472.6g/mol
InChI Key: GZRMKDCSJMDAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound features a unique structure that combines an indole ring with a triazine ring, making it an interesting subject for chemical research. The presence of the tritylthio group adds further complexity and potential reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the condensation of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the tritylthio group to a thiol.

    Substitution: The tritylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazinoindoles depending on the nucleophile used.

Scientific Research Applications

5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazinoindole core can bind to specific receptors or enzymes, potentially inhibiting their activity. The tritylthio group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tritylthio group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C30H24N4S

Molecular Weight

472.6g/mol

IUPAC Name

5-ethyl-3-tritylsulfanyl-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C30H24N4S/c1-2-34-26-21-13-12-20-25(26)27-28(34)31-29(33-32-27)35-30(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-21H,2H2,1H3

InChI Key

GZRMKDCSJMDAMJ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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